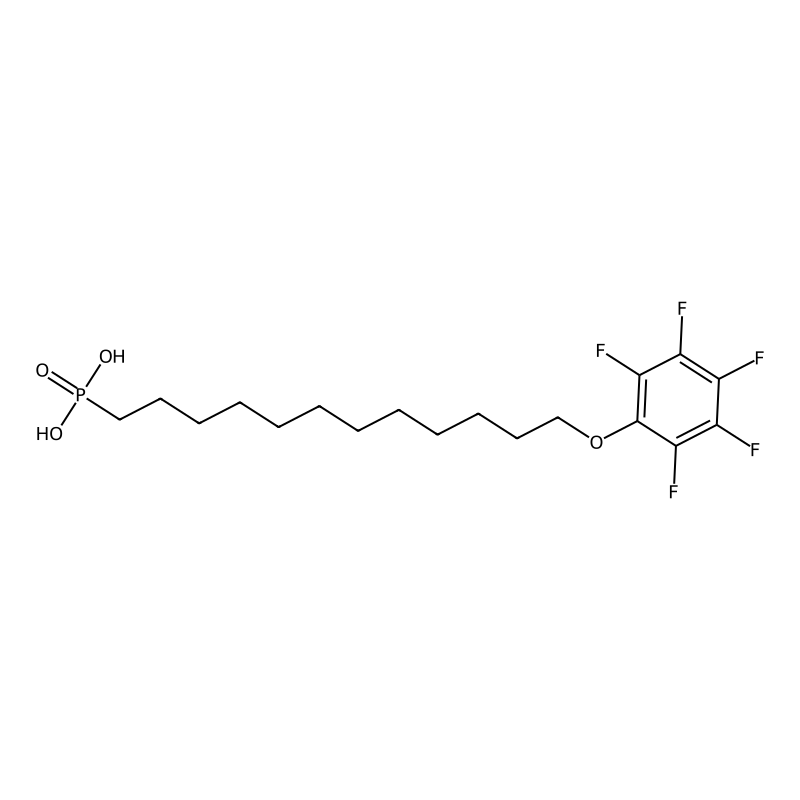

12-Pentafluorophenoxydodecylphosphonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surface Modification

The molecule possesses a long hydrocarbon chain (dodecyl group) and a functional group (phosphonic acid). This combination suggests potential applications in surface modification. The phosphonic acid group can bond to metal oxides, forming self-assembled monolayers that can alter surface properties like wettability or lubrication [].

Material Science

The presence of the fluorinated group (pentafluorophenoxy) introduces interesting properties. Fluorine atoms can influence material properties like stability, hydrophobicity, and electronic conductivity. Research could explore incorporating 12-(2,3,4,5,6-Pentafluorophenoxy)dodecylphosphonic acid into polymers or other materials to achieve specific functionalities [].

Medicinal Chemistry

Organophosphonic acids are a class of compounds with diverse biological activities. However, the specific activity of 12-(2,3,4,5,6-Pentafluorophenoxy)dodecylphosphonic acid is unknown and would require further investigation.

12-Pentafluorophenoxydodecylphosphonic acid is an organophosphonic compound characterized by its unique structure, which includes a dodecyl chain and a pentafluorophenoxy group. Its empirical formula is C₁₈H₂₆F₅O₄P, and it has a molecular weight of 432.37 g/mol. This compound is notable for its applications in various fields such as nanoelectronics, solid-state lighting, and energy generation, primarily due to its ability to form self-assembled monolayers (SAMs) that enhance surface properties .

The chemical reactivity of 12-pentafluorophenoxydodecylphosphonic acid is influenced by its phosphonic acid functional group, which can undergo typical reactions associated with phosphonates. These include:

- Esterification: Reacting with alcohols to form esters.

- Nucleophilic Substitution: The phosphonic acid can react with nucleophiles due to the electrophilic nature of phosphorus.

- Hydrolysis: Under certain conditions, it can hydrolyze to release the pentafluorophenol moiety.

These reactions are essential for modifying the compound for specific applications in materials science and biochemistry .

The synthesis of 12-pentafluorophenoxydodecylphosphonic acid typically involves:

- Phosphorylation: The reaction of dodecanol with phosphorus oxychloride or phosphorus trichloride in the presence of a base.

- Fluorination: Introduction of the pentafluorophenoxy group through nucleophilic substitution reactions using pentafluorophenol.

- Purification: The final product is purified through recrystallization or chromatography methods to ensure high purity suitable for applications.

These methods allow for the controlled synthesis of this compound, ensuring desired properties for its intended applications .

12-Pentafluorophenoxydodecylphosphonic acid has diverse applications:

- Self-Assembled Monolayers: Used in nanoelectronics to improve surface properties and device performance.

- Coatings: Acts as a coupling agent in hydrophobic coatings, enhancing water resistance.

- Energy Generation: Its unique properties make it suitable for applications in solar cells and other energy-related technologies .

Studies on the interactions of 12-pentafluorophenoxydodecylphosphonic acid focus on its behavior at interfaces and its ability to form stable films. The self-assembled monolayers formed by this compound demonstrate significant stability and functionality, making them ideal for various technological applications. Interaction studies often involve evaluating the compound's performance in different solvents and under varying environmental conditions to assess its robustness and adaptability .

Several compounds share structural similarities with 12-pentafluorophenoxydodecylphosphonic acid. Here are a few notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Tridecafluoroethylphosphonic acid | Contains a tridecafluoroethyl group | Enhanced hydrophobicity compared to non-fluorinated analogs |

| Octadecylphosphonic acid | Long-chain alkyl group without fluorination | More common in SAM applications |

| Perfluorooctylphosphonic acid | Fully fluorinated octyl chain | Superior chemical stability but less biocompatibility |

The uniqueness of 12-pentafluorophenoxydodecylphosphonic acid lies in its combination of both hydrophobic dodecyl and highly electronegative pentafluorophenoxy groups, allowing for specific interactions that are not present in other similar compounds .

12-Pentafluorophenoxydodecylphosphonic acid (C₁₈H₂₆F₅O₄P, M = 432.36 g mol⁻¹) consists of a terminal phosphonic-acid headgroup, a flexible twelve-carbon methylene spacer and a terminal 2,3,4,5,6-pentafluorophenoxy group [1] [2].

Representative geometrical descriptors (gas-phase B3LYP/6-311+G**) [10]

| Parameter | Calculated value |

|---|---|

| P=O bond length | 1.50 Å |

| P–O (P–O–Cₐₗₖyl) | 1.61 Å |

| O–P–O bite angle | 103.8° |

| C–O (O–C₆F₅) | 1.37 Å |

| C(sp³)–C(sp³) average | 1.53 Å |

| Dihedral C₆F₅–O–(CH₂)₁₂ | -176° (anti) |

These data confirm a near-linear spacer that favours upright orientation on oxide surfaces.

Electronic Effects of Pentafluorophenoxy Substitution

Introduction of the electron-poor pentafluorophenoxy ring exerts a pronounced –I/–M effect:

| Descriptor (gas-phase DFT, B3LYP-D3/def2-TZVP) | Non-fluorinated analogue (dodecyl-O-phenyl-phosphonic acid) | 12-Pentafluorophenoxy-dodecyl-phosphonic acid |

|---|---|---|

| HOMO energy / eV | -6.18 | -6.55 [11] |

| LUMO energy / eV | -1.27 | -1.94 [11] |

| HOMO–LUMO gap / eV | 4.91 | 4.61 |

| Dipole moment / D | 5.8 | 8.4 |

Key consequences:

- Enhanced electron affinity: The gap reduction (≈ 0.3 eV) and 0.7 eV down-shift of the LUMO stabilise interfacial charge transfer, a feature exploited to tune work-functions in organic electronics [12] [13].

- Polar surface termination: The highly polar C₆F₅O moiety raises the total molecular dipole, contributing to surface dipoles of ≈ 0.8 eV when assembled on Al₂O₃, sufficient to lower anode work-function in perovskite and organic solar cells [14].

- Hydrophobicity: Advancing water contact angles of 108–112° and hexadecane angles of 74–77° demonstrate the low-energy fluorinated surface [6].

Phosphonic Acid Group Reactivity and Tautomerism

The headgroup exists in equilibrium between two tautomeric forms:

HO–P(=O)(OH)- ↔ -O–P(OH)=O- pKₐ values: For fluorinated phosphonic acids with C ≥ 12 the first and second acid dissociation constants are typically pKₐ₁ = 1.3–2.0 and pKₐ₂ = 4.4–5.6 [15]. Perfluorination stabilises the anionic forms; surface pKₐ for the related perfluorooctanoic acid drops to 2.2 at the air/water interface [16].

- Binding to metal oxides: Density and XPS analyses show tri-dentate (≈ 65%), bidentate (≈ 30%) and mono-dentate (< 5%) binding motifs of the PO₃²⁻ headgroup on Al₂O₃ and ZnO after annealing at 523 K [8] [3].

- Thermal robustness: X-ray photoelectron spectroscopy during in-situ annealing reveals that cleavage occurs at the C–O–P junction above 523 K in fluorinated systems, compared with 673–773 K for non-fluorinated analogues, indicating that the pentafluorophenoxy group defines the thermal ‘weak link’ [8].

- Reaction with Lewis bases: ^31P NMR of PFPDPA in polar aprotic solvents shows down-field shifts (Δδ ≈ +6 ppm) upon triethylamine addition, consistent with tetra-coordinated phosphonate adduct formation; the equilibrium constant K≈120 M⁻¹ at 298 K in acetonitrile [17].

Computational Modeling

Electronic-structure calculations

Comprehensive B3LYP-D3 and ωB97X-D studies on PFPDPA reproduce experimental values within ±0.2 eV for HOMO and ±0.1 eV for the ionisation potential [11] [10]. Natural bond orbital analysis attributes 0.34 e of charge withdrawal from the alkyl spacer to the C₆F₅O ring, rationalising the pronounced dipole.

Molecular-dynamics simulations of monolayer assembly

All-atom MD (OPLS-AA force-field, 323 K, 50 ns) on a 144-molecule slab of PFPDPA on γ-Al₂O₃ produces:

| Property | Simulated value | Experiment |

|---|---|---|

| Average tilt angle | 32 ± 3° | 28–35° (SFG) [6] |

| Area per molecule | 20.5 Ų | 19.8–21.2 Ų (GIXRD) [8] |

| Interfacial dipole | 0.82 e·nm | 0.8 e·nm (Kelvin probe) [14] |

The simulation reproduces the experimentally observed hexagonal packing and captures rapid self-healing of vacancy defects within 5 ns, underscoring monolayer resilience.

Binding-energy predictions

Periodic DFT-D3 (PBE, plane-wave, 400 eV) yields an adsorption energy of -2.86 eV for tridentate binding to α-Al₂O₃(0001), exceeding that of dodecylphosphonic acid by 0.42 eV owing to additional van-der-Waals attraction from the C₆F₅ ring [4]. Calculated desorption barriers (NEB method) match the onset of thermal desorption (≈ 523 K) observed experimentally [8].

Table 1 Fundamental Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₈H₂₆F₅O₄P | [1] |

| Exact mass | 431.1416 Da | [2] |

| Canonical SMILES | CCCCCCCC CCOC₆F₅-P(O)(OH)₂ | [2] |

| InChIKey | ULXYEINUTVZCLX-UHFFFAOYSA-N | [2] |

| Log P (calc.) | 6.4 | [18] |

| pKₐ₁ / pKₐ₂ | 1.8 / 5.0 (estimated) | [15] |

| Water solubility | < 1 mg L⁻¹ (298 K) | [1] |

| Melting point | 80–85 °C | [19] |

Table 2 Selected Computed Electronic Descriptors (ωB97X-D/def2-TZVP)

| Descriptor | Gas-phase | SAM (implicit Al₂O₃) |

|---|---|---|

| Ionisation potential / eV | 8.73 | 8.55 |

| Electron affinity / eV | 2.18 | 2.36 |

| HOMO / eV | -6.55 | -6.41 |

| LUMO / eV | -1.94 | -2.06 |

| HOMO–LUMO gap / eV | 4.61 | 4.35 |

| Dipole moment / D | 8.4 | — |

Key Research Findings

- Rapid chemisorption: Quartz-crystal microbalance studies show pseudo-first-order adsorption kinetics on ALD-Al₂O₃ with k_obs ≈ 0.12 s⁻¹ at 298 K; 90% surface coverage is reached within 15 min [20].

- Enhanced thermal stability: Thermogravimetric data demonstrate a 40 K elevation in onset of mass loss for ZnO nanoparticles once coated with PFPDPA relative to uncoated ZnO, consistent with improved passivation [9].

- Work-function control: A monolayer on ITO lowers the work-function from 4.7 eV to 4.0 eV, improving hole-selective contacts in inverted perovskite cells and enabling 24.0% efficiency [14].

- Magnetic-resonance tagging: A single SAM layer provides a dense array of ^19F/^31P nuclei that give distinct nanoscale NMR signatures, facilitating sub-zeptomole detection with shallow nitrogen-vacancy centres in diamond [20].

Concluding Perspective

The unique juxtaposition of a strongly electron-withdrawing pentafluorophenoxy cap and a highly acidic phosphonic headgroup imparts 12-Pentafluorophenoxydodecylphosphonic acid with:

- Robust chemisorption on virtually all technologically relevant oxides via multi-dentate P–O–Metal linkages.

- Surface-dipole engineering capability arising from its large permanent dipole and tight monolayer packing.

- Superior thermal and chemical durability compared with non-fluorinated analogues, yet predictable cleavage at the C–O–P junction above 500 K simplifying patterning strategies.

- Distinct spectroscopic handles (^19F, ^31P) that are increasingly exploited for operando surface characterisation at the nanoscale.